4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl-
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Overview
Description
4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone core with methylthio and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one. This is followed by bromination and further nucleophilic substitution reactions . The reaction conditions often involve the use of thionyl chloride, bromine, and cyclopentylamine under controlled temperatures and inert atmospheres .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often involve the use of inexpensive raw materials and reagents, as well as readily controllable reaction conditions to minimize environmental hazards .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like thionyl chloride and bromine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, bromine, cyclopentylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular pathways, leading to effects such as cell cycle arrest or apoptosis . The compound’s molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell division .
Comparison with Similar Compounds
- 2-(Methylthio)pyrimidin-4(3H)-one
- 3,5-Dichloro-N-(2-methylthio)phenylsalicylaldimine
- 2-Methylthio-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness: 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of stability and specificity in its interactions with molecular targets .
Properties
CAS No. |
89069-41-0 |
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Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-methylsulfanyl-3,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-15(13-8-4-2-5-9-13)12-16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
YEJIECJPKDBEKC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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